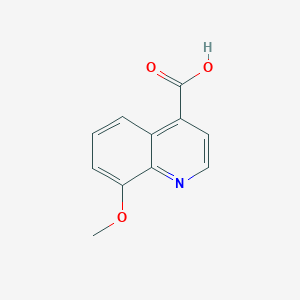8-Methoxyquinoline-4-carboxylic acid
CAS No.: 1092288-64-6
Cat. No.: VC8046694
Molecular Formula: C11H9NO3
Molecular Weight: 203.19
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1092288-64-6 |
|---|---|
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 |
| IUPAC Name | 8-methoxyquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-8(11(13)14)5-6-12-10(7)9/h2-6H,1H3,(H,13,14) |
| Standard InChI Key | NEBCNIRZMNKUQQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C(C=CN=C21)C(=O)O |
| Canonical SMILES | COC1=CC=CC2=C(C=CN=C21)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
-
IUPAC Name: 8-Methoxyquinoline-4-carboxylic acid
-
Molecular Formula: C₁₁H₉NO₃
-
Molecular Weight: 203.19 g/mol
-
SMILES: COC₁=CC=CC₂=C(C=CN=C₁₂)C(=O)O
The planar quinoline core facilitates π-π interactions, while the methoxy and carboxylic acid groups enhance solubility and metal-chelating capabilities .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in polar solvents | |
| LogP | ~1.6 (estimated) |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 8-methoxyquinoline-4-carboxylic acid typically involves multi-step reactions, as outlined in a 2020 Chinese patent (CN112500341B) :
Stepwise Synthesis
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Bromination of isatin | 6-Bromoisatin, NaOH, pyruvic acid, 100°C | 75% |
| 2 | Decarboxylation | Nitrobenzene, 210°C | 68% |
| 3 | Esterification | Thionyl chloride, methanol | 80% |
| 4 | Hydrolysis | NaOH aqueous solution, 60°C | 85% |
Industrial and Research Applications
Drug Development
-
Building Block: Used in synthesizing protease inhibitors and kinase-targeted therapies .
-
Siderophore Analog: Binds Fe³⁺ and MoO₄²⁻, mimicking natural siderophores like quinolobactin .
Material Science
-
Coordination Polymers: Forms stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺) for catalytic applications .
Recent Advances and Future Directions
Synthetic Optimization
-
Flow Chemistry: Microreactor systems reduce reaction times by 40% compared to batch processes .
-
Enzymatic Hydrolysis: Lipases achieve 90% enantiomeric excess in ester intermediate resolution .
Emerging Therapeutic Roles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume